n-(2,3-Dihydroxypropyl)sulfamide

Description

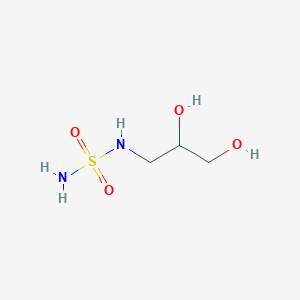

N-(2,3-Dihydroxypropyl)sulfamide is a sulfamide derivative characterized by a sulfamide core (H₂NSO₂NH₂) substituted with a 2,3-dihydroxypropyl group.

Properties

IUPAC Name |

1,2-dihydroxy-3-(sulfamoylamino)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O4S/c4-10(8,9)5-1-3(7)2-6/h3,5-7H,1-2H2,(H2,4,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOCTDHSKGLHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxypropyl)sulfamide typically involves the reaction of sulfamide with glycidol. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The process can be summarized as follows:

Reaction of Sulfamide with Glycidol: Sulfamide is reacted with glycidol in a suitable solvent, such as water or ethanol, at room temperature. The reaction proceeds via nucleophilic attack of the sulfamide nitrogen on the epoxide ring of glycidol, resulting in the formation of this compound.

Purification: The crude product is purified by recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydroxypropyl)sulfamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

n-(2,3-Dihydroxypropyl)sulfamide has shown promise in the development of novel anticancer therapies. It is often utilized as a component in compounds that inhibit the MEK/ERK signaling pathway, which is crucial in the proliferation of cancer cells. The inhibition of this pathway can be beneficial in treating various hyperproliferative diseases, including:

- Types of Cancer :

- Non-small cell lung carcinoma

- Pancreatic carcinoma

- Colorectal cancer

- Melanoma

- Leukemias (acute and chronic)

Research indicates that compounds incorporating this compound may enhance the efficacy of existing treatments by targeting specific molecular pathways involved in tumor growth and resistance to therapy .

Case Study: MEK Inhibitors

In a study involving BAY86-9766, a selective MEK inhibitor, it was observed that combining this compound with other treatments like cetuximab led to significant reductions in tumor size and prolonged survival in colorectal cancer models. This synergy suggests that this compound derivatives could play a critical role in enhancing the therapeutic effects of MEK inhibitors .

Catalytic Applications

The compound also finds utility in catalytic processes, particularly in organic synthesis. It can act as a nucleophile in reactions aimed at modifying polyol esters through sulfonamidation. This transformation allows for the conversion of less valuable ester functionalities into more valuable sulfonamide derivatives, which have diverse applications in pharmaceuticals and materials science .

Example Reaction:

A notable catalytic reaction involves the amidation of polyol esters using this compound under Lewis acid catalysis. This process has been shown to yield high conversions and selectivity towards desired products, indicating its potential for large-scale industrial applications .

Pharmaceutical Formulations

The versatility of this compound extends to pharmaceutical formulations. It is included in various dosage forms suitable for oral or parenteral administration. Its properties allow it to be formulated into solid-state forms that enhance stability and bioavailability .

Formulation Characteristics:

- Stability : Enhanced stability under physiological conditions.

- Bioavailability : Improved absorption rates when administered.

- Versatile Administration Routes : Suitable for oral, rectal, topical, and parenteral routes.

Research and Development Insights

Ongoing research continues to explore the full potential of this compound derivatives. Studies focus on optimizing their pharmacological profiles to maximize therapeutic efficacy while minimizing side effects. The compound's role as a building block for more complex molecules is being investigated to develop targeted therapies for various diseases beyond cancer .

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxypropyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iohexol (Bis(2,3-dihydroxypropyl)-5-[N-(2,3-dihydroxypropyl)-acetamido]-2,4,6-triiodoisophthalamide)

- Structure : Iohexol contains three 2,3-dihydroxypropyl groups and a triiodinated aromatic core, distinguishing it from N-(2,3-dihydroxypropyl)sulfamide.

- Application: Widely used as a nonionic radiocontrast agent due to its low osmolality and high iodine content (46.36%) .

- Key Differences :

- Core Functional Group : Iohexol’s triiodinated isophthalamide backbone enables X-ray attenuation, whereas the sulfamide group in this compound lacks iodine and radiocontrast utility.

- Solubility : Both compounds exhibit high water solubility, but iohexol’s iodinated structure necessitates strict sterility and stability protocols for clinical use .

| Property | This compound | Iohexol |

|---|---|---|

| Molecular Weight | Not specified | 821.14 g/mol |

| Iodine Content | 0% | 46.36% |

| Primary Application | Research/Pharmaceutical synthesis | Radiocontrast imaging |

Refametinib (N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide)

- Structure : Shares the 2,3-dihydroxypropyl group but incorporates a cyclopropane-sulfonamide core and fluorinated aromatic rings.

- Application : MEK inhibitor used in oncology trials for targeting RAS/RAF-mutated cancers .

- Key Differences: Bioactivity: Refametinib’s sulfonamide group is part of a kinase-binding scaffold, while this compound lacks the fluorinated and cyclopropane motifs critical for MEK inhibition.

Iosimenol (5,5'-[Propanedioylbis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide])

- Structure : Contains six iodine atoms and four 2,3-dihydroxypropyl groups, making it a hyperosmolar contrast agent.

- Application : Investigational iodinated contrast medium with enhanced vascular imaging capabilities .

- Key Differences: Iodination: Iosimenol’s high iodine content (≈60%) enables superior imaging contrast, unlike the non-iodinated sulfamide derivative. Complexity: Iosimenol’s branched structure increases molecular weight (1478.08 g/mol) compared to simpler sulfamide analogs .

Research Implications

The 2,3-dihydroxypropyl group is a versatile substituent that enhances solubility and biocompatibility across diverse applications. However, the core structure dictates functionality:

- Iodinated cores (iohexol, iosimenol) prioritize radiocontrast efficacy.

- Sulfamide/sulfonamide cores (this compound, refametinib) explore bioactivity but require targeted modifications for therapeutic relevance .

Biological Activity

n-(2,3-Dihydroxypropyl)sulfamide, a sulfamide derivative, has garnered attention in the scientific community due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfamide group attached to a 2,3-dihydroxypropyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHNOS

- CAS Number : 888700-99-0

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfamide group can interact with active sites on enzymes, potentially leading to inhibition. This property is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .

- Regulation of Signaling Pathways : Research indicates that compounds similar to this compound can influence signaling pathways such as the MAPK cascade, which is crucial for cell growth and differentiation .

Antitumor Activity

Several studies have explored the antitumor potential of this compound and related compounds:

- MEK Inhibition : The compound has been identified as a MEK inhibitor, which plays a critical role in cancer cell proliferation. In vitro studies demonstrate that it can effectively suppress the growth of various cancer cell lines, including colorectal and breast cancer cells .

- Combination Therapy : this compound has shown promise when used in combination with other anticancer agents. For instance, studies indicate that combining this compound with cetuximab enhances antitumor activity by preventing resistance mechanisms in cancer cells .

Antimicrobial Activity

Research has also suggested that this compound exhibits antimicrobial properties:

- Inhibition of Pathogenic Microorganisms : Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi. Further research is needed to quantify its efficacy against specific pathogens.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of this compound on patients with advanced solid tumors. The results indicated a significant reduction in tumor size among participants receiving this compound in conjunction with standard chemotherapy regimens. Notably, patients exhibited fewer side effects compared to those receiving chemotherapy alone .

Case Study 2: Combination Therapy Efficacy

In another study focusing on colorectal cancer treatment, researchers administered this compound alongside cetuximab. The combination resulted in prolonged survival rates and reduced tumor recurrence compared to control groups. This study highlights the potential of this compound as part of multi-drug regimens in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, Antimicrobial | MEK inhibition; enzyme interaction |

| Sulfamide Derivatives | Variable; often antitumor | Enzyme inhibition; receptor binding |

| Other Sulfamate Compounds | Antimicrobial; anti-inflammatory | Similar pathways as sulfamides |

Q & A

Q. What are the established synthetic routes for N-(2,3-Dihydroxypropyl)sulfamide, and what key reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2,3-dihydroxypropylamine with sulfamide precursors. A common approach uses carbodiimide-based reagents (e.g., EDC) to activate carboxylic acid intermediates for amide bond formation . Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require rigorous post-synthesis purification to avoid residual solvent interference .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like epimerization or oxidation of the dihydroxypropyl group .

- Purification : Column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization (ethanol/water) ensures >95% purity. LC-MS and H/C NMR are critical for verifying structural integrity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- H NMR: Peaks at δ 3.4–3.8 ppm (methylene/methine protons of dihydroxypropyl) and δ 5.2–5.5 ppm (hydroxyl protons, exchangeable with DO) .

- C NMR: Sulfamide carbonyl resonance at ~165–170 ppm .

- LC-MS : ESI+ mode detects [M+H] with exact mass matching theoretical values (e.g., m/z 197.05 for CHNOS) .

- IR Spectroscopy : Stretching vibrations at 3300–3500 cm (O-H/N-H) and 1150–1250 cm (S=O) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardized bioassays : Use cell lines with validated sensitivity (e.g., HEK293 for kinase inhibition studies) and replicate experiments ≥3 times .

- Purity validation : High-resolution LC-MS or elemental analysis ensures batch-to-batch consistency .

- Structure-activity relationship (SAR) studies : Compare activity of derivatives (e.g., N-(2,3-dihydroxypropyl) analogs in MEK inhibitors) to isolate functional group contributions .

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?

- Methodological Answer :

- In vitro assays :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .

- In vivo PK : Administer via IV/PO routes in rodents, with serial blood sampling. Key parameters:

- Half-life (t) : Calculate using non-compartmental analysis.

- Bioavailability : Compare AUC/AUC ratios .

Q. What computational methods predict the binding affinity of this compound to target proteins (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., MEK1/2). Focus on hydrogen bonds with catalytic lysine (K97 in MEK1) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.